Cas no 97072-01-0 ((2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol)

(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol is a chiral amino alcohol derivative featuring a methylsulfanyl group at the β-position, imparting unique steric and electronic properties. Its stereospecific (R)-configuration ensures high enantioselectivity in asymmetric synthesis, making it valuable for pharmaceutical and fine chemical applications. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, facilitating its use as a building block in peptidomimetics or ligand design. The methylsulfanyl moiety enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. This compound’s rigid, branched structure contributes to conformational stability, advantageous in catalysis or molecular recognition studies. Suitable for controlled modifications, it serves as a key intermediate in medicinal chemistry and material science research.
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol structure
97072-01-0 structure
Product name:(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
CAS No:97072-01-0
MF:C6H15NOS
MW:149.254400491714
MDL:MFCD28132581
CID:4364492
PubChem ID:45837630

(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Butanol, 2-amino-3-methyl-3-(methylthio)-, (R)-
    • 1-Butanol, 2-amino-3-methyl-3-(methylthio)-, (R)- (9CI)
    • (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
    • (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol
    • EN300-95015
    • 97072-01-0
    • Z228588390
    • AKOS026726874
    • G58631
    • MDL: MFCD28132581
    • Inchi: InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1
    • InChI Key: FAWLFILOHCNVCQ-RXMQYKEDSA-N

Computed Properties

  • Exact Mass: 149.08743528Da
  • Monoisotopic Mass: 149.08743528Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 85.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 71.6Ų

(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-95015-0.5g
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
97072-01-0 95.0%
0.5g
$480.0 2025-02-21
Enamine
EN300-95015-5g
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
97072-01-0 90%
5g
$1779.0 2023-09-01
Enamine
EN300-95015-10g
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
97072-01-0 90%
10g
$2638.0 2023-09-01
Enamine
EN300-95015-0.1g
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
97072-01-0 95.0%
0.1g
$202.0 2025-02-21
Enamine
EN300-95015-10.0g
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
97072-01-0 95.0%
10.0g
$2638.0 2025-02-21
Enamine
EN300-95015-0.05g
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
97072-01-0 95.0%
0.05g
$135.0 2025-02-21
Enamine
EN300-95015-2.5g
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
97072-01-0 95.0%
2.5g
$1202.0 2025-02-21
1PlusChem
1P028GBU-50mg
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
97072-01-0 90%
50mg
$222.00 2024-04-19
1PlusChem
1P028GBU-1g
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
97072-01-0 90%
1g
$821.00 2024-04-19
1PlusChem
1P028GBU-250mg
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
97072-01-0 90%
250mg
$407.00 2024-04-19

Additional information on (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol

Introduction to (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol (CAS No. 97072-01-0)

(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This chiral alcohol, identified by its Chemical Abstracts Service (CAS) number 97072-01-0, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a stereogenic center at the second carbon atom, along with functional groups such as an amino group, a methyl group, and a methylsulfanyl group, makes this compound a versatile building block for synthesizing more complex molecules.

The compound's stereochemistry is crucial for its biological activity, as enantiomers often exhibit different pharmacological properties. The (R)-configuration at the stereogenic center is particularly significant, as it has been observed to influence the binding affinity and metabolic stability of various drug candidates. Recent studies have highlighted the importance of chiral auxiliaries and catalysts in the asymmetric synthesis of such compounds, which has led to more efficient and scalable production methods.

In the realm of drug discovery, (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol serves as a key intermediate in the synthesis of protease inhibitors, which are widely used to treat viral infections, cancer, and inflammatory diseases. The methylsulfanyl group, in particular, has been shown to enhance the solubility and bioavailability of drug molecules, making it an attractive feature for medicinal chemists. Additionally, the compound's ability to act as a precursor for peptidomimetics has opened new avenues for developing targeted therapies.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that it can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. This has spurred interest in exploring its potential as a lead compound for novel drug candidates. Furthermore, the development of green chemistry principles has encouraged the adoption of sustainable synthetic routes for producing (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol, reducing environmental impact while maintaining high yields.

The pharmaceutical industry has also been keen on exploring derivatives of this compound that exhibit improved pharmacokinetic profiles. By modifying the substituents attached to the stereogenic center or introducing additional functional groups, researchers aim to enhance drug efficacy while minimizing side effects. For instance, studies have shown that incorporating a halogen atom into the molecule can improve its binding affinity to biological targets without compromising its stereochemical integrity.

Another area of interest is the use of (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol in the development of enzyme inhibitors for therapeutic applications. Proteases play a critical role in various physiological processes, and their inhibition can lead to significant therapeutic benefits. The compound's structural features make it an excellent candidate for designing inhibitors targeting specific proteases involved in diseases such as Alzheimer's and cancer. Recent research has demonstrated promising results in using this compound as a scaffold for developing novel protease inhibitors with high selectivity and potency.

The synthetic methodologies for producing (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol have also seen considerable advancements. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular frameworks efficiently. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents into the molecule while maintaining high enantioselectivity. These techniques have not only improved yields but also reduced reaction times, making large-scale production more feasible.

In conclusion, (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol (CAS No. 97072-01-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and stereochemical properties make it a valuable intermediate for synthesizing biologically active molecules. The ongoing research in this area continues to uncover new applications and synthetic strategies, underscoring its importance in modern drug discovery.

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